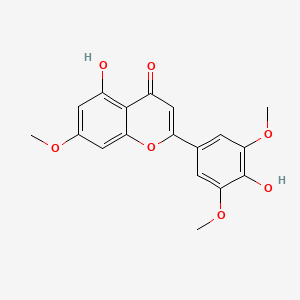

5,4'-Dihydroxy-7,3',5'-trimethoxyflavone

描述

5,4’-Dihydroxy-7,3’,5’-trimethoxyflavone is a flavonoid compound with the molecular formula C18H16O7. It is known for its diverse pharmacological properties, including antioxidant, anti-inflammatory, and anticancer activities . This compound is often found in various medicinal plants and has been the subject of extensive scientific research due to its potential therapeutic benefits.

准备方法

Synthetic Routes and Reaction Conditions

The synthesis of 5,4’-Dihydroxy-7,3’,5’-trimethoxyflavone typically involves the use of starting materials such as 2-hydroxyacetophenone and 3,4,5-trimethoxybenzaldehyde. The reaction proceeds through a series of steps, including condensation, cyclization, and methylation. Common reagents used in these reactions include base catalysts like sodium hydroxide and methylating agents such as dimethyl sulfate .

Industrial Production Methods

Industrial production of this compound may involve the extraction from natural sources, such as the medicinal plant Kaempferia parviflora. Advanced chromatographic techniques are employed to isolate and purify the compound in large quantities .

化学反应分析

Types of Reactions

5,4’-Dihydroxy-7,3’,5’-trimethoxyflavone undergoes various chemical reactions, including:

Oxidation: This reaction can be facilitated by oxidizing agents like potassium permanganate, leading to the formation of quinones.

Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride, resulting in the formation of dihydroflavones.

Substitution: Nucleophilic substitution reactions can occur at the hydroxyl groups, often using reagents like alkyl halides.

Common Reagents and Conditions

Oxidation: Potassium permanganate in an acidic medium.

Reduction: Sodium borohydride in methanol.

Substitution: Alkyl halides in the presence of a base like sodium hydroxide.

Major Products

The major products formed from these reactions include quinones, dihydroflavones, and various substituted flavones, depending on the specific reaction conditions and reagents used .

科学研究应用

Chemical Properties and Structure

- Molecular Formula : C18H16O7

- Structure : The compound features multiple hydroxyl and methoxy groups that contribute to its unique pharmacological profile. These functional groups enhance its biological activity by modulating various molecular pathways.

Pharmacological Properties

5,4'-Dihydroxy-7,3',5'-trimethoxyflavone exhibits a range of therapeutic effects:

- Antioxidant Activity : This compound scavenges free radicals, reducing oxidative stress by donating hydrogen atoms from its hydroxyl groups.

- Anti-inflammatory Effects : It inhibits the production of pro-inflammatory cytokines and enzymes such as cyclooxygenase-2 (COX-2), contributing to its anti-inflammatory properties.

- Anticancer Potential : Tricetin has shown significant cytotoxic activity against various cancer cell lines, including human cervical carcinoma (HeLa), hepatocellular carcinoma (HepG2), and breast carcinoma (MCF-7) cells.

Case Studies

Several studies have illustrated the therapeutic potential of this compound:

-

Breast Cancer Treatment :

- A study involving MCF-7 cells demonstrated that this flavonoid inhibited cell proliferation and enhanced the efficacy of doxorubicin. The combination treatment showed a synergistic effect in reducing tumor cell viability.

-

Diabetes Management :

- Preliminary studies indicate that the compound may inhibit α-amylase and α-glucosidase activities, potentially leading to reduced glucose absorption in the intestine.

-

Neuroprotection :

- Research has identified this compound as a potent antioxidant and neuroprotective agent against lead-induced neurotoxicity.

Summary of Biological Activities

The following table summarizes key findings related to the biological activity of this compound:

作用机制

The mechanism of action of 5,4’-Dihydroxy-7,3’,5’-trimethoxyflavone involves its interaction with various molecular targets and pathways:

Antioxidant Activity: It scavenges free radicals and reduces oxidative stress by donating hydrogen atoms from its hydroxyl groups.

Anti-inflammatory Activity: Inhibits the production of pro-inflammatory cytokines and enzymes such as cyclooxygenase-2 (COX-2).

Anticancer Activity: Induces apoptosis in cancer cells through the activation of caspase pathways and the inhibition of cell proliferation.

相似化合物的比较

Similar Compounds

Tricin: Another flavonoid with similar antioxidant and anti-inflammatory properties.

Kaempferol: Known for its anticancer and cardioprotective effects.

Quercetin: Widely studied for its antioxidant and anti-inflammatory activities

Uniqueness

5,4’-Dihydroxy-7,3’,5’-trimethoxyflavone is unique due to its specific combination of hydroxyl and methoxy groups, which contribute to its distinct pharmacological profile. Its ability to modulate multiple biological pathways makes it a versatile compound in scientific research and therapeutic applications .

生物活性

5,4'-Dihydroxy-7,3',5'-trimethoxyflavone, also known as tricetin, is a member of the flavonoid family, which is characterized by its diverse biological activities. This compound has been isolated from various plant sources and has garnered attention for its potential therapeutic effects, particularly in cancer treatment and anti-inflammatory applications.

Chemical Structure and Properties

The chemical structure of this compound features multiple methoxy groups that contribute to its unique properties. Its molecular formula is , and it possesses a complex arrangement of hydroxyl and methoxy substituents that enhance its biological activity.

1. Anticancer Properties

Several studies have investigated the cytotoxic effects of this compound against various cancer cell lines. Notably:

- Cytotoxicity : Research indicates that this flavonoid exhibits significant cytotoxic activity against human cervical carcinoma (HeLa), human hepatocellular carcinoma (HepG2), and human breast carcinoma (MCF-7) cells. In one study, the compound demonstrated an IC50 value of 0.079 µM against HeLa cells, highlighting its potency as an anticancer agent .

- Mechanism of Action : The mechanism through which this flavonoid exerts its anticancer effects may involve the induction of apoptosis and cell cycle arrest in cancer cells. Studies employing flow cytometry have shown that treatment with this compound leads to an increased percentage of cells in the sub-G1 phase, indicative of apoptotic activity .

2. Anti-inflammatory Effects

Flavonoids are well-known for their anti-inflammatory properties. This compound has been shown to inhibit pro-inflammatory cytokines and enzymes:

- Cytokine Inhibition : This compound can reduce the production of TNF-alpha and IL-6 in activated macrophages, contributing to its anti-inflammatory effects .

- Enzyme Activity : It also inhibits cyclooxygenase (COX) enzymes involved in prostaglandin synthesis, which plays a crucial role in inflammation .

Case Studies

Several case studies have highlighted the therapeutic potential of this compound:

- Breast Cancer Treatment : A study involving MCF-7 cells demonstrated that this flavonoid not only inhibited cell proliferation but also enhanced the efficacy of conventional chemotherapeutic agents like doxorubicin. The combination treatment showed a synergistic effect in reducing tumor cell viability .

- Diabetes Management : Preliminary studies suggest that this compound may possess antidiabetic properties by inhibiting α-amylase and α-glucosidase activities. This inhibition could lead to reduced glucose absorption in the intestine, thereby managing blood sugar levels effectively .

Data Summary

The following table summarizes key findings related to the biological activity of this compound:

常见问题

Basic Research Questions

Q. What methods are commonly used to isolate 5,4'-Dihydroxy-7,3',5'-trimethoxyflavone from natural sources?

- Methodological Answer : The compound is typically isolated via solvent partitioning (e.g., methanol extraction) followed by chromatographic techniques such as column chromatography. For example, it has been isolated from Smilax nantoensis aerial parts using silica gel chromatography and solvent gradients (hexane/ethyl acetate) . In Pogostemon cahlin, 50% ethanol extraction and subsequent fractionation with chloroform/ethyl acetate yielded the compound . Key solvents include methanol, chloroform, and ethyl acetate, with polarity-guided separation to isolate flavonoid-rich fractions.

Q. Which analytical techniques are employed for structural characterization of this flavone?

- Methodological Answer : Structural elucidation relies on spectroscopic methods:

- UV-Vis and IR for identifying hydroxyl and methoxy groups .

- NMR (1D and 2D) to resolve substitution patterns (e.g., ¹H-NMR for methoxy protons at δ 3.7–3.9 ppm and aromatic protons) .

- Mass spectrometry (MS) for molecular weight confirmation (e.g., ESI-MS showing [M+H]+ at m/z 345) .

- X-ray crystallography for absolute configuration, as demonstrated for structurally similar flavones .

Advanced Research Questions

Q. How can researchers design experiments to investigate the anticancer mechanisms of this compound?

- Methodological Answer :

- In vitro models : Use colon cancer cell lines (e.g., HT-29 or HCT116) for cytotoxicity assays (MTT or SRB), with IC₅₀ calculations .

- Apoptosis assays : Annexin V/PI staining and caspase-3 activation to assess programmed cell death .

- Brine shrimp lethality assay : Preliminary screening for bioactivity (LC₅₀ values) .

- Transcriptomic/proteomic profiling : RNA-seq or western blotting to identify pathways (e.g., PI3K/AKT or MAPK) .

Q. What structural features influence its antimicrobial activity, and how can SAR studies be optimized?

- Methodological Answer :

- Key substituents : Methoxy groups at C-7, C-3', and C-5' enhance lipophilicity and membrane penetration, while hydroxyl groups at C-5 and C-4' mediate hydrogen bonding to microbial targets .

- SAR strategies :

- Synthesize analogs with varying methoxy/hydroxyl patterns (e.g., 5,4'-dihydroxy-3,7,8-trimethoxyflavone vs. 5,4'-dihydroxy-7-methoxyflavone) .

- Use broth dilution assays against multidrug-resistant M. tuberculosis (MIC values) and Gram-positive bacteria .

- Molecular docking to predict interactions with microbial enzymes (e.g., enoyl-ACP reductase) .

Q. How can contradictions in reported biological activities or structural data be resolved?

- Methodological Answer :

- Structural validation : Cross-validate NMR data with X-ray crystallography to resolve positional isomerism (e.g., methoxy at C-3 vs. C-7) .

- Bioactivity replication : Standardize assay conditions (e.g., cell line passage number, serum concentration) to minimize variability in IC₅₀/MIC values .

- Meta-analysis : Compare data across studies (e.g., cytotoxic activity in Calycopteris floribunda vs. Larrea tridentata) to identify species-specific effects .

Q. What in vivo models are suitable for evaluating anti-inflammatory or anti-arthritic activity?

- Methodological Answer :

- CFA-induced arthritis in mice : Measure TNF-α inhibition and CRP/fibrinogen levels using ELISA .

- Dose optimization : Administer 50–250 mg/kg orally and compare with positive controls (e.g., dexamethasone) .

- Histopathology : Assess synovial inflammation and cartilage degradation in joint tissue sections .

Q. What synthetic routes are available for this flavone and its derivatives?

- Methodological Answer :

- Cyclization : React 2,4,6-trihydroxyacetophenone with acyl chlorides (e.g., 3,4,5-trimethoxybenzoyl chloride) in acetic acid/H₂SO₄ to form the flavone backbone .

- Methylation : Protect hydroxyl groups using dimethyl sulfate or methyl iodide in basic conditions (K₂CO₃/DMF) .

- Purification : Use preparative HPLC with C18 columns and methanol/water gradients .

属性

IUPAC Name |

5-hydroxy-2-(4-hydroxy-3,5-dimethoxyphenyl)-7-methoxychromen-4-one | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C18H16O7/c1-22-10-6-11(19)17-12(20)8-13(25-14(17)7-10)9-4-15(23-2)18(21)16(5-9)24-3/h4-8,19,21H,1-3H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VIKKUMIXGIDYKY-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=CC(=C2C(=C1)OC(=CC2=O)C3=CC(=C(C(=C3)OC)O)OC)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C18H16O7 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

344.3 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

107316-94-9 | |

| Record name | 5,4'-Dihydroxy-7,3',5'-trimethoxyflavone | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0107316949 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 5,4'-DIHYDROXY-7,3',5'-TRIMETHOXYFLAVONE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/A27NFM7JDA | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。